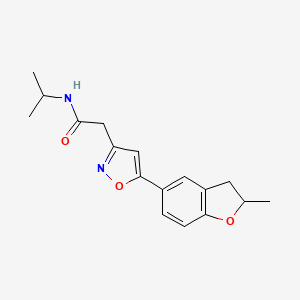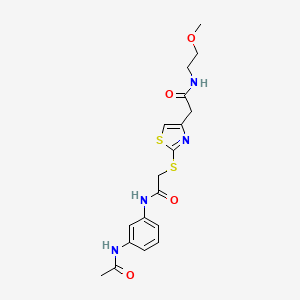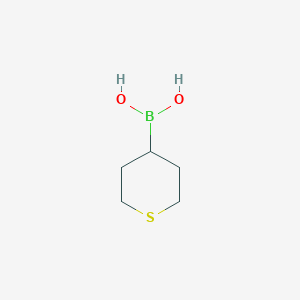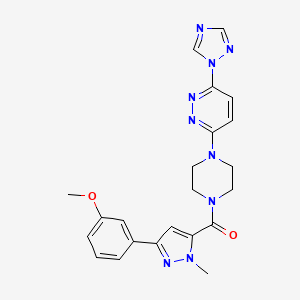
1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridazine derivative with a fluorophenyl group, a propylsulfanyl group, and a carboxylic acid group. Pyridazine is a six-membered ring with two nitrogen atoms. The presence of a fluorophenyl group suggests that the compound could have interesting chemical and physical properties due to the electronegativity of fluorine . The propylsulfanyl group could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the fluorophenyl group, the propylsulfanyl group, and the carboxylic acid group . These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The presence of the fluorophenyl, propylsulfanyl, and carboxylic acid groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Cancer Agents
The compound’s potential in medicinal chemistry, particularly as an anti-cancer agent, is significant. Its structural similarity to pyrazole derivatives, which are known for their anti-tumor properties, suggests that it could be effective in targeting cancer cells. Research indicates that fluorinated pyrazoles can exhibit anti-cancer activity against breast cancer cell lines .
Pharmacology: Monoacylglycerol Lipase Inhibitors
In pharmacology, the compound could serve as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition can lead to elevated levels of 2-AG, which has therapeutic potential in treating pain and inflammation .
Biochemistry: Enzyme Interaction Studies
The compound’s interaction with various enzymes could be explored in biochemistry. Its fluorinated moiety can increase the binding affinity of protein-ligand complexes, making it a valuable tool for studying enzyme mechanisms and interactions .
Chemical Research: Synthesis of Heterocyclic Compounds
In chemical research, this compound could be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles. These compounds have a wide range of applications, including as surfactants and antimicrobial agents .
Material Science: Nonionic Surfactants
The compound’s potential use in material science lies in the synthesis of nonionic surfactants. These are crucial in various industries for their solubilizing and emulsifying properties .
Organic Synthesis: Fluorinated Building Blocks
Finally, in organic synthesis, the compound could act as a fluorinated building block. The presence of fluorine can significantly alter the physical and chemical properties of synthesized molecules, leading to the development of novel materials with unique characteristics .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-7-21-11-8-12(18)17(16-13(11)14(19)20)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVNBUQUCWLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)




![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)


![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)


![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)